2-(2,3-Difluoro-4-methylphenyl)butanoic acid

Description

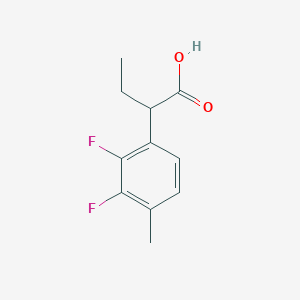

2-(2,3-Difluoro-4-methylphenyl)butanoic acid is a fluorinated aromatic carboxylic acid characterized by a butanoic acid backbone substituted with a 2,3-difluoro-4-methylphenyl group at the second carbon. The structural features of this compound include:

- A methyl group at position 4 on the phenyl ring, increasing lipophilicity and influencing membrane permeability.

- A four-carbon aliphatic chain terminating in a carboxylic acid group, contributing to acidity and solubility properties.

Properties

Molecular Formula |

C11H12F2O2 |

|---|---|

Molecular Weight |

214.21 g/mol |

IUPAC Name |

2-(2,3-difluoro-4-methylphenyl)butanoic acid |

InChI |

InChI=1S/C11H12F2O2/c1-3-7(11(14)15)8-5-4-6(2)9(12)10(8)13/h4-5,7H,3H2,1-2H3,(H,14,15) |

InChI Key |

PNGSTZHIRHHITJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C(=C(C=C1)C)F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluoro-4-methylphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluoro-4-methylphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2,3-Difluoro-4-methylphenyl)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and analgesic properties.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2,3-Difluoro-4-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in metabolic processes, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues in Herbicidal Agents (Phenoxyalkanoic Acids)

Key Compounds :

- MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid): A phenoxybutanoic acid herbicide with a chlorine substituent and methyl group on the phenyl ring.

- 2,4-DB (4-(2,4-Dichlorophenoxy)butanoic acid): A chlorinated phenoxybutanoic acid herbicide.

Analysis: The absence of a phenoxy group in this compound distinguishes it from MCPB and 2,4-DB, which rely on oxygen bridges to mimic natural auxins.

Anti-Inflammatory Derivatives (Patent Compounds)

Key Compounds :

- 2-(Substituted sulphur/sulphone)-3-(substituted phenyl)propionic acid derivatives : Anti-inflammatory agents with sulfur-based substituents .

Analysis :

The fluorine and methyl groups in the target compound may increase metabolic stability compared to sulfur-containing derivatives. However, the lack of sulfone/sulfoxide moieties could reduce specificity for inflammatory pathways targeted in the patent compounds .

Medicinal Chemistry Derivatives (Sulfanyl-Containing Butanoic Acids)

Key Compound :

- 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid: A lead compound with sulfanyl and ketone groups .

Analysis : The absence of sulfanyl and ketone groups in the target compound suggests divergent electronic and steric properties. Fluorine’s electronegativity may enhance acidity (lower pKa) compared to sulfanyl derivatives, impacting solubility and target interaction .

Biological Activity

2-(2,3-Difluoro-4-methylphenyl)butanoic acid is an organic compound notable for its unique molecular structure, including a butanoic acid backbone substituted with a difluoromethyl group and a methyl group on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications.

- Molecular Formula : C12H12F2O2

- Molecular Weight : 214.21 g/mol

- Structural Characteristics : The substitution pattern on the phenyl ring significantly influences its chemical reactivity and biological activity, making it a candidate for therapeutic exploration.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits promising anti-inflammatory and analgesic properties. These activities are hypothesized to stem from its interaction with specific biological targets involved in inflammatory pathways.

-

Mechanism of Action :

- The compound's ability to interact with enzymes or receptors involved in metabolic pathways is under investigation. Initial findings suggest that it may inhibit certain pro-inflammatory mediators, thereby reducing inflammation and pain.

-

Case Studies :

- In a study evaluating various compounds for their anti-inflammatory effects, this compound was shown to significantly decrease the production of inflammatory cytokines in vitro. This suggests a potential mechanism where the compound modulates immune responses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Research indicates that modifications to the fluorine substitution pattern can enhance or diminish biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C12H12F2O2 | Two fluorine atoms on the phenyl ring |

| 4-Phenyl-2-(trifluoromethyl)butanoic acid | C12H11F3O2 | Contains a trifluoromethyl group |

| 2-(2,6-Difluoro-4-methylphenyl)butanoic acid | C12H12F2O2 | Different fluorine substitution pattern |

This table highlights how variations in the molecular structure can lead to different biological activities.

Interaction with Biological Targets

Research is ongoing to identify specific biological targets for this compound. Preliminary data suggest interactions with:

- Cyclooxygenase (COX) Enzymes : Potential inhibition of COX enzymes could explain its analgesic effects.

- Nuclear Factor kappa B (NF-kB) : Modulation of NF-kB activity may contribute to its anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.